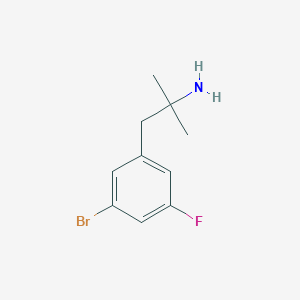![molecular formula C28H47O5P B13656101 bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate: is a complex organic compound primarily used in proteomics research. It has a molecular weight of 494.64 and is known for its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate involves multiple steps, including the reaction of cyclohexyl derivatives with phosphonate reagents under controlled conditions. Specific details on the reaction conditions and catalysts used are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis, with optimizations for cost-effectiveness and efficiency. These methods often involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the cyclohexyl rings.
Reduction: Used to modify the phosphonate group.
Substitution: Commonly involves the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized phosphonates .
Applications De Recherche Scientifique
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate is widely used in scientific research, particularly in:
Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(S)-hydroxy(2-methoxyphenyl)methyl]phosphonate: A stereoisomer with similar properties but different biological activity.
Other phosphonate derivatives: Compounds with similar phosphonate groups but different cyclohexyl or phenyl substituents.
Uniqueness
The uniqueness of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in various applications .
Propriétés
Formule moléculaire |
C28H47O5P |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
(R)-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C28H47O5P/c1-18(2)22-14-12-20(5)16-26(22)32-34(30,28(29)24-10-8-9-11-25(24)31-7)33-27-17-21(6)13-15-23(27)19(3)4/h8-11,18-23,26-29H,12-17H2,1-7H3/t20-,21-,22+,23+,26-,27-,28-/m1/s1 |
Clé InChI |
CVSLFBUWMMJKHH-RGENOSLHSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=CC=CC=C2OC)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2OC)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


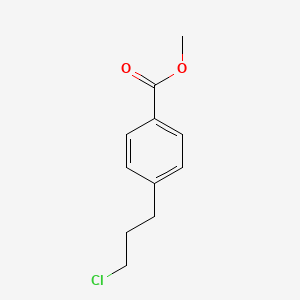

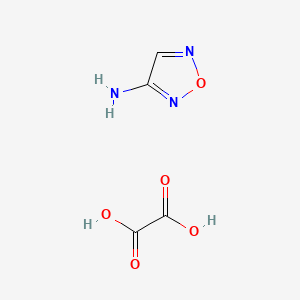
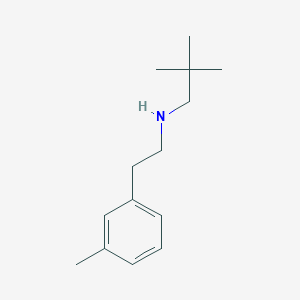


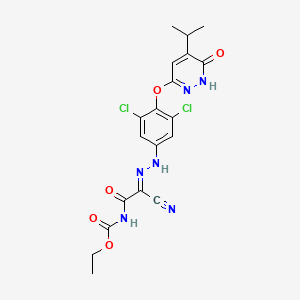

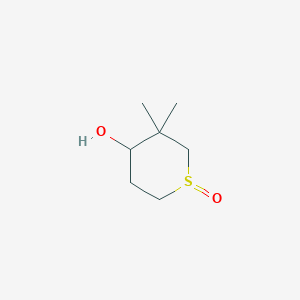
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
